molecular formula C12H15BrO B1293265 3'-Bromo-3,3-dimethylbutyrophenone CAS No. 898764-35-7

3'-Bromo-3,3-dimethylbutyrophenone

Cat. No.: B1293265
CAS No.: 898764-35-7
M. Wt: 255.15 g/mol
InChI Key: LXPVYOBEYLCMQE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-3,3-dimethylbutyrophenone typically involves the bromination of 3,3-dimethylbutyrophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the phenyl ring .

Industrial Production Methods

Industrial production methods for 3’-Bromo-3,3-dimethylbutyrophenone involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-3,3-dimethylbutyrophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Bromo-3,3-dimethylbutyrophenone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’-Bromo-3,3-dimethylbutyrophenone involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions and as a substrate in reduction and oxidation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Bromo-3,3-dimethylbutyrophenone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the bromine atom and the carbonyl group allows for a wide range of chemical transformations and applications .

Properties

IUPAC Name

1-(3-bromophenyl)-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-12(2,3)8-11(14)9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPVYOBEYLCMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642385
Record name 1-(3-Bromophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-35-7
Record name 1-(3-Bromophenyl)-3,3-dimethyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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